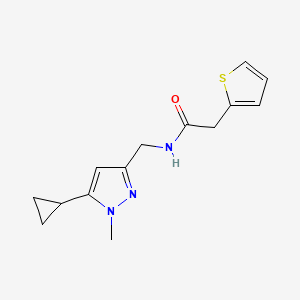![molecular formula C13H17NO7S B2415845 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid CAS No. 251097-85-5](/img/structure/B2415845.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl sulfonyl chloride. This intermediate is then reacted with a suitable pyrrolidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
- 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinone
Uniqueness
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c1-20-11-4-3-9(6-12(11)21-2)22(18,19)14-7-8(15)5-10(14)13(16)17/h3-4,6,8,10,15H,5,7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDEYFIATVGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2415765.png)

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)
![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)
![5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)

![N-(3-METHYLBUTYL)-2-[(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B2415781.png)
![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)
